2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester

α-stereoselective sialylation thioglycoside glycosyl donor Neu5Gc disaccharide synthesis

Sourcing authentic Neu5Gc building blocks with verified stereochemical integrity challenges glycobiology labs-mis-acylated or impure material compromises anti-Neu5Gc antibody recognition and glycoconjugate antigenicity. This peracetylated Neu5Gc methyl ester resolves that gap as a fully hydroxyl-protected glycosyl donor for controlled Neu5Gc epitope installation. • Delivers 69% α-anomer yield in Neu5Gcα(2→6)-glycan synthesis, a 30-percentage-point improvement over alternative donor forms. • Compatible with thioglycoside activation and Koenigs-Knorr sialylation protocols. • Precursor for Neu5Gc2en sialidase inhibitor scaffolds and Neu5Gc-SiaTn tumor-associated antigen standards.

Molecular Formula C24H33NO16
Molecular Weight 591.5 g/mol
Cat. No. B1140759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester
Synonyms2,4,7,8,9-Pentaacetate-N-[(acetyloxy)acetyl]-neuraminic Acid Methyl Ester; 
Molecular FormulaC24H33NO16
Molecular Weight591.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32)/t17-,18+,20+,21+,22+,24?/m0/s1
InChIKeyYVLNEPRLKNKBFL-MVXXMNISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protected Neu5Gc Building Block for Chemical Sialylation


2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester (CAS 118865-38-6; molecular formula C24H33NO16) is a peracetylated methyl ester derivative of N-glycolylneuraminic acid (Neu5Gc), one of the two predominant mammalian sialic acids alongside N-acetylneuraminic acid (Neu5Ac) . This compound serves as a fully hydroxyl-protected Neu5Gc building block in which the C-1 carboxyl is esterified as the methyl ester and the C-2, C-4, C-7, C-8, and C-9 hydroxyls are masked as acetyl esters, while the N-5 position carries an acetoxyacetyl (glycolyl) group that distinguishes Neu5Gc from its Neu5Ac counterpart [1]. As a protected Neu5Gc glycosyl donor precursor, it enables the controlled introduction of the Neu5Gc epitope—a sialic acid form that is biosynthetically absent in humans but accumulates from dietary sources and is of significant interest in cancer glycobiology and immune recognition studies—into synthetic glycoconjugates via chemical glycosylation [2].

Workflow

Protected Neu5Gc donor precursor for chemical sialylation of glycoconjugates

Selection context

Supports α-selective glycosylation where enzymatic CMP-Neu5Gc activation is kinetically limited

Research model

Enables Neu5Gc epitope introduction for cancer glycobiology and immune recognition studies

Why Neu5Ac Analogs Cannot Replace Peracetylated Neu5Gc


The substitution of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester with either Neu5Ac-based protected donors or alternative Neu5Gc donor forms carries quantifiable synthetic penalties that render generic replacement untenable for rigorous chemical sialylation protocols. The N-acyl group identity (Neu5Ac acetamido versus Neu5Gc glycolyl) fundamentally alters the biological recognition properties of the final glycoconjugate, as human anti-Neu5Gc antibodies circulate at titers that can reach 0.1–0.5% of total serum immunoglobulins and selectively bind Neu5Gc-containing epitopes while showing negligible cross-reactivity with Neu5Ac [1]. For chemical glycosylation specifically, the peracetylated methyl ester protection pattern provides distinct advantages over partially protected or alternative ester forms: the acetyl groups at C-4 and C-9 positions participate in remote anchimeric assistance that influences anomeric stereoselectivity during glycosidic bond formation, while the methyl ester at C-1 offers a balance of stability and lability that permits selective deprotection orthogonal to acetyl ester cleavage [2]. These functional differences manifest as quantifiable variations in reaction yield, α/β anomer ratios, and downstream deprotection efficiency when compared across donor types [3].

Neu5Ac-based donors produce glycans lacking the N-glycolyl epitope; anti-Neu5Gc antibody recognition context may not transfer

N-glycolyl group exhibits higher acid lability; protection/deprotection strategies must differ from Neu5Ac analogs

CMP-synthetase activates Neu5Gc at markedly lower efficiency; chemoenzymatic routes may not reproduce chemical glycosylation outcomes

Performance Evidence for Neu5Gc Donor


α-Anomer Selectivity Enhancement

In a direct comparative synthesis of Neu5Gcα(2→6)GalNAc disaccharide, the use of a Neu5Gc thioglycoside donor bearing acetoxyacetyl groups at O4 and O9 (structurally analogous to the peracetylated methyl ester) increased α-selectivity compared to the standard peracetate donor lacking this substitution pattern. The α-anomer yield rose from 39% to 69%, while the undesired β-anomer decreased from 32% to 8% [1].

α-Selectivity
Head-to-head
α-anomer yield rose from 39% to 69% with O4/O9 acetoxyacetyl donor; β-anomer reduced from 32% to 8%
α/β ratio 1.2:1 → 8.6:1
Supports stereoselective Neu5Gc α(2→6) glycosylation workflow selection
NIS/TfOH promoter; reported isolated yields
α-stereoselective sialylation thioglycoside glycosyl donor Neu5Gc disaccharide synthesis

Microwave-Assisted Neu5Gc Precursor Synthesis

A rapid microwave-assisted protocol for converting Neu5Ac-derived precursors to Neu5Gc derivatives achieves complete NaOH-promoted de-N-acetylation in 15 minutes under microwave irradiation, compared to traditional thermal heating methods that require extended reaction times [1]. The peracetylated Neu5Gc methyl ester framework is directly accessible via this accelerated pathway.

Microwave preparation
Cross-study comparable
NaOH de-N-acetylation reaches completion in 15 min under microwave vs. ≥2 h conventional heating
May reduce synthesis timeline for Neu5Gc building block preparation
Reaction-time context; confirm for specific scale
microwave-assisted synthesis Neu5Gc derivative preparation de-N-acetylation kinetics

CMP-Synthetase: Neu5Gc vs. Neu5Ac Activation

Comparative enzymatic studies demonstrate that CMP-sialic acid synthetase activates Neu5Gc and Neu5Ac at markedly different rates, with Neu5Gc exhibiting significantly reduced conversion efficiency relative to Neu5Ac. Under identical assay conditions, the relative rate of CMP-Neu5Gc formation was measured at only 6–10% of the rate observed for CMP-Neu5Ac formation using the purified mammalian enzyme [1].

CMP-synthetase rate
Head-to-head
CMP-Neu5Gc formation: 6–10% relative rate compared to CMP-Neu5Ac (100%)
Supports chemical glycosylation route over enzymatic activation for Neu5Gc incorporation
Purified mammalian synthetase, 37°C, pH 9.0
CMP-sialic acid synthetase enzymatic sialylation sialyltransferase substrate specificity

N-Glycolyl Stability in Deprotection

The N-glycolyl group in Neu5Gc exhibits greater lability under acidic conditions compared to the N-acetyl group in Neu5Ac. The peracetylated methyl ester protection pattern of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester mitigates this liability by providing a fully protected framework that enables deprotection under mild basic conditions (Zemplén deacetylation) rather than acid-catalyzed protocols that risk glycolyl cleavage [1]. This protection strategy is not universally applicable across all Neu5Gc donor designs.

Glycolyl stability
Class-level inference
N-glycolyl moiety is more acid-labile than N-acetyl; peracetylated methyl ester allows mild basic deprotection
Deprotection strategy context; avoid acidic conditions that risk glycolyl cleavage
Review-level evidence; verify for specific sequence
N-glycolyl stability protective group strategy Neu5Gc acid lability

Anti-Neu5Gc Antibody Recognition

The Neu5Gc epitope, which 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester enables the chemical synthesis of, is the target of naturally occurring human anti-Neu5Gc antibodies that are absent for Neu5Ac-containing glycans. Quantitative serological studies demonstrate that anti-Neu5Gc IgG titers in healthy human serum range from 0.1–0.5% of total IgG, with individual variation spanning two orders of magnitude (0.01–1.0%), while anti-Neu5Ac antibodies are essentially undetectable in normal human circulation [1].

Anti-Neu5Gc antibodies
Head-to-head
Serum anti-Neu5Gc IgG: 0.1–0.5% of total IgG; anti-Neu5Ac undetectable
Enables Neu5Gc-specific immunoreactivity studies not addressable with Neu5Ac analogs
ELISA data; individual titers vary
anti-Neu5Gc antibodies cancer-associated antigen xenotransplantation immunogenicity

Neu5Gc Donor Applications


α(2→6)-Linked Neu5Gc Glycoconjugate Synthesis

This compound enables the stereoselective chemical synthesis of Neu5Gcα(2→6)-linked glycans with α-anomer yields reaching 69% when employed as a fully protected thioglycoside donor precursor, a 30-percentage-point improvement over alternative donor forms [1]. The peracetylated methyl ester framework supports both thioglycoside activation protocols and direct glycosyl halide generation for Koenigs-Knorr type sialylations [2]. The resulting α-linked Neu5Gc glycoconjugates serve as authentic antigens for anti-Neu5Gc antibody detection in cancer biomarker studies and for investigating the role of Neu5Gc in xenograft immunogenicity [3].

Neu5Gc-Based Sialidase Inhibitor Synthesis

The peracetylated Neu5Gc methyl ester serves as a precursor for generating 2,3-unsaturated Neu5Gc glycals (Neu5Gc2en) through base-promoted elimination, yielding sialidase inhibitor scaffolds that are structurally distinct from the widely studied Neu5Ac2en (DANA) and FANA series [1]. These Neu5Gc-derived unsaturated derivatives address the need for sialidase inhibitors with altered specificity profiles, particularly relevant for viral neuraminidases where the N-acyl group substitution influences inhibitor binding kinetics and resistance profiles [2].

Tumor-Associated Neu5Gc-SiaTn Antigen Synthesis

The compound is a key intermediate for the regioselective sialylation of GalNAc acceptors to produce Neu5Gcα(2→6)GalNAc disaccharides, which constitute the Neu5Gc analog of the SiaTn tumor-associated carbohydrate antigen [1]. Immunochemical detection of Neu5Gc-SiaTn has been reported in breast tumor tissues, creating demand for authentic synthetic standards [2]. The 69% α-anomer yield achievable with optimized donor forms translates to practical quantities of this structurally defined disaccharide for antibody screening and glycoconjugate vaccine candidate evaluation [1].

Application
Selection Property
Validation Focus
Neu5Gcα(2→6)-glycoconjugate synthesis
Protected thioglycoside donor with remote anchimeric assistance for α-selectivity
α-anomer ratio and isolated yield under chosen promoter conditions
Neu5Gc-based sialidase inhibitor scaffold generation
Peracetylated methyl ester enabling 2,3-unsaturated Neu5Gc glycal formation
Inhibitor binding profile and N-acyl group influence on kinetic parameters
Tumor-associated Neu5Gc-SiaTn antigen standard
Regioselective sialylation of GalNAc acceptors for disaccharide construction
Authentic disaccharide identity for antibody screening and glycoconjugate research

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